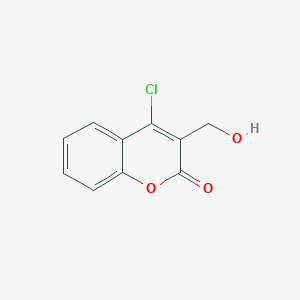

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one

Description

Properties

Molecular Formula |

C10H7ClO3 |

|---|---|

Molecular Weight |

210.61 g/mol |

IUPAC Name |

4-chloro-3-(hydroxymethyl)chromen-2-one |

InChI |

InChI=1S/C10H7ClO3/c11-9-6-3-1-2-4-8(6)14-10(13)7(9)5-12/h1-4,12H,5H2 |

InChI Key |

JXDXMSOMNYSDMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-formylcoumarin with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 4-Chloro-3-(carboxymethyl)-2H-1-benzopyran-2-one.

Reduction: 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-ol.

Substitution: 4-Amino-3-(hydroxymethyl)-2H-1-benzopyran-2-one.

Scientific Research Applications

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of coumarin derivatives allows for targeted modifications. Below is a comparative analysis of 4-chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one with related compounds:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives

Key Observations:

Substituent Effects on Solubility and Reactivity The hydroxymethyl group at C3 in the target compound increases polarity compared to hydrophobic groups like phenoxy (-OPh) or arylalkyl chains (e.g., -C(ClPh)-CO-) . Chlorine at C4 (vs.

Phenoxy-substituted coumarins (e.g., 4-hydroxy-3-phenoxy derivatives) are less bioactive due to reduced solubility but serve as ligands in coordination chemistry .

Synthetic Pathways

Biological Activity

4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzopyran backbone, which is known for its role in various biological activities. The presence of the hydroxymethyl group and chlorine atom contributes to its unique chemical reactivity and biological profile.

Antioxidant Activity

Research indicates that compounds in the benzopyran family exhibit significant antioxidant properties . These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. A study highlighted that certain derivatives of benzopyrans showed enhanced antioxidant activity compared to their parent compounds, suggesting that modifications can lead to improved efficacy .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties . It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors . In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokine production in activated macrophages, indicating potential for treating inflammatory diseases .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. For instance, a study reported that benzopyran derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activities of this compound are attributed to its ability to modulate several cellular pathways:

- Inhibition of Enzymatic Activity : The compound's structure allows it to act as an inhibitor of specific enzymes such as COX-2 and lipoxygenases, which are critical in inflammatory responses.

- Scavenging Free Radicals : Its antioxidant capabilities stem from the ability to donate electrons to free radicals, stabilizing them and preventing cellular damage.

Case Studies

Several studies have documented the biological effects of this compound:

- In Vitro Studies : A series of assays demonstrated that this compound effectively reduced inflammation markers in human cell lines exposed to inflammatory stimuli.

- Animal Models : In vivo studies using murine models of inflammation showed that administration of this compound significantly decreased swelling and pain responses compared to control groups.

Data Summary Table

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-Chloro-3-(hydroxymethyl)-2H-1-benzopyran-2-one with high purity?

Answer:

The synthesis typically involves multi-step routes starting with functionalization of the coumarin core. A common approach includes:

Friedel-Crafts acylation to introduce substituents at the 3-position.

Chlorination at the 4-position using reagents like SOCl₂ or PCl₃ under controlled conditions.

Hydroxymethylation via nucleophilic substitution or reductive amination, depending on precursor availability.

- Key Considerations : Optimize reaction temperature and solvent polarity to minimize side products. For example, highlights chlorophenylpropyl derivatives synthesized via similar halogenation steps .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Advanced: How can discrepancies in reported NMR chemical shifts for this compound be systematically resolved?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities. A methodological resolution includes:

- High-Resolution Techniques : Employ 2D NMR (HSQC, HMBC) to unambiguously assign signals. For instance, utilized X-ray crystallography to validate structural assignments in related coumarins .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p)) to identify outliers .

- Standardized Protocols : Use deuterated DMSO or CDCl₃ consistently, as solvent polarity impacts shift values .

Basic: What analytical techniques are recommended for assessing the stability of this compound under varying pH conditions?

Answer:

- Accelerated Stability Testing :

- pH Range : Test buffered solutions (pH 1–12) at 25°C and 40°C.

- Techniques : Monitor degradation via UV-Vis spectroscopy (λ = 270–320 nm) and LC-MS to identify breakdown products .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. emphasizes stability protocols for structurally similar benzopyrans under hydrolytic stress .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

Answer:

- Electronic Effects : The 4-chloro group acts as a meta-director, while the hydroxymethyl group at C3 donates electron density via resonance, influencing reactivity at adjacent positions.

- Computational Modeling : Frontier Molecular Orbital (FMO) analysis reveals nucleophilic attack preferences at C6 or C8 positions. discusses substituent effects in benzopyran derivatives using DFT .

- Experimental Validation : Perform bromination or nitration reactions and analyze products via ¹H NMR to confirm regioselectivity trends .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage Conditions :

- Temperature : –20°C in amber vials to avoid photodegradation.

- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the hydroxymethyl group.

- Safety Protocols : Wear nitrile gloves and safety goggles; outlines PPE requirements for handling reactive benzopyrans .

Advanced: What strategies address conflicting bioactivity data in studies involving this compound’s interaction with enzymatic targets?

Answer:

- Dose-Response Reassessment : Conduct IC₅₀ assays across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Enzyme Purity : Ensure target enzymes (e.g., cytochrome P450 isoforms) are free from isoforms with opposing activities. emphasizes rigorous enzyme preparation in pharmacological studies .

- Structural Analog Comparison : Test derivatives (e.g., 4-ethoxy or 4-methyl variants) to isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.